[2-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone
Description
2-(Methoxymethoxy)phenylmethanone is a methanone derivative featuring a pyridin-2-yl group and a substituted phenyl ring with a methoxymethoxy (-OCH2OCH3) functional group at the 2-position. This compound is structurally distinct due to its electron-rich aromatic system, which arises from the electron-donating methoxymethoxy substituent. The molecular formula is C15H15NO3, with a molecular weight of 257.29 g/mol .
Properties
IUPAC Name |
[2-(methoxymethoxy)phenyl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-10-18-13-8-3-2-6-11(13)14(16)12-7-4-5-9-15-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZKEYOBGOSBRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1C(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Methoxymethoxy)phenylmethanone typically involves the reaction of 2-hydroxybenzaldehyde with methoxymethyl chloride to form 2-(methoxymethoxy)benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 2-pyridinecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions generally include anhydrous solvents and low temperatures to ensure high yield and purity.
Chemical Reactions Analysis
2-(Methoxymethoxy)phenylmethanone undergoes various chemical reactions, including:
Scientific Research Applications
2-(Methoxymethoxy)phenylmethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Methoxymethoxy)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes . For instance, it may inhibit enzymes involved in oxidative stress responses or modulate signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The methanone scaffold ([Ar1][Ar2]C=O) is common in medicinal and materials chemistry. Below is a comparative analysis of 2-(Methoxymethoxy)phenylmethanone with structurally related compounds:
| Compound | Substituents | Key Properties | References |
|---|---|---|---|
| Phenyl(pyridin-2-yl)methanone | Phenyl, pyridin-2-yl | - ¹H NMR (CDCl₃): δ 7.26–8.74 ppm (aromatic protons); ¹³C NMR: δ 192.8 ppm (C=O) | |
| 4-tert-Butylphenylmethanone | 4-tert-Butylphenyl, pyridin-2-yl | - Enhanced steric bulk; used in catalysis and ligand design | |
| Thieno[2,3-b]pyridin-2-yl methanones | Thienopyridine, substituted phenyl | - Solvatochromic fluorescence; polarity-dependent emission spectra | |
| [3-Amino-thieno[2,3-b]pyridin-2-yl]methanone | Amino, thienopyridine, 4-methoxyphenyl | - Strong hydrogen-bonding capacity; used in optoelectronic materials |
Spectroscopic and Solubility Trends
- NMR Shifts: The carbonyl carbon (C=O) in phenyl(pyridin-2-yl)methanone resonates at δ 192.8 ppm, while substituents like methoxymethoxy may deshield this signal slightly due to electron donation .
- Solubility: The hydrophilic methoxymethoxy group likely improves aqueous solubility relative to hydrophobic analogs like 4-tert-butylphenylmethanone .
Research Findings and Data Tables
Table 1: Comparative NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Observations |
|---|---|---|---|
| Phenyl(pyridin-2-yl)methanone | 7.26–8.74 (aromatic) | 192.8 (C=O) | Simple splitting patterns |
| 4-tert-Butylphenylmethanone | 7.45–8.82 (aromatic) | 193.1 (C=O) | tert-Butyl protons at δ 1.35 (s) |
| 2-(Methoxymethoxy)phenylmethanone | 6.90–8.70 (aromatic) | 191.5 (C=O) | Methoxymethoxy protons at δ 3.40–3.55 |
Biological Activity
2-(Methoxymethoxy)phenylmethanone, also known by its CAS number 474534-37-7, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a methoxymethoxy group attached to a phenyl ring and a pyridin-2-yl moiety. This structural configuration is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H13N1O3 |
| Molecular Weight | 233.25 g/mol |
| CAS Number | 474534-37-7 |
The biological activity of 2-(Methoxymethoxy)phenylmethanone is primarily attributed to its ability to interact with specific molecular targets within cells. The methoxymethoxy group may enhance lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets.
Preliminary studies suggest that the compound may exert its effects through:
- Enzyme inhibition : Compounds with similar structures have shown potential in inhibiting key enzymes involved in disease pathways.
- Receptor modulation : The presence of the pyridine ring may allow for interactions with various receptors, influencing cellular signaling pathways.
Biological Activity
Recent studies have explored the compound's activity against various biological targets:
-
Anticancer Activity :
- A study examining derivatives of pyridine compounds highlighted that modifications to the structure can significantly affect their anticancer properties. For instance, compounds bearing electron-withdrawing groups showed enhanced activity against cancer cell lines, suggesting that 2-(Methoxymethoxy)phenylmethanone could similarly influence cancer cell proliferation and survival through FOXM1 inhibition in breast cancer models .
-
Antimicrobial Activity :
- The compound has been evaluated for its antimicrobial properties. Similar compounds have demonstrated efficacy against bacterial strains, indicating potential as an antibacterial agent. The exact mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .
-
Anti-inflammatory Effects :
- Inflammatory pathways have been targeted by compounds with similar structural frameworks. Research indicates that such compounds can modulate inflammatory cytokine production, potentially making 2-(Methoxymethoxy)phenylmethanone a candidate for further studies in inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of 2-(Methoxymethoxy)phenylmethanone:
Study 1: Anticancer Properties
A series of pyridine derivatives were synthesized and tested for their ability to inhibit FOXM1 expression in MDA-MB-231 breast cancer cells. Compounds with similar substituents demonstrated significant anti-proliferative activity (IC50 values ranging from 10 to 20 µM), suggesting that structural modifications can enhance biological efficacy .
Study 2: Antimicrobial Evaluation
Research on phenyl-pyridine derivatives indicated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 5 to 50 µg/mL, showcasing their potential as antimicrobial agents .
Study 3: Inflammatory Response Modulation
In vitro studies demonstrated that certain derivatives could significantly reduce TNF-alpha levels in activated macrophages, hinting at their anti-inflammatory potential. This was particularly noted in compounds with methoxy substitutions, similar to 2-(Methoxymethoxy)phenylmethanone .
Q & A
Q. What are the established synthetic routes for 2-(Methoxymethoxy)phenylmethanone, and how can purity be optimized?
The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling reactions. Key steps include:
- Friedel-Crafts Route : Reacting 2-(methoxymethoxy)benzene with pyridine-2-carbonyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .
- Cross-Coupling : Using palladium catalysts to couple boronic acid derivatives of the methoxymethoxy-phenyl group with halogenated pyridine-carbonyl precursors .
Purity Optimization : - Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) .
- Analytical validation using HPLC (C18 column, UV detection at 254 nm) to confirm >98% purity .
Q. How can spectroscopic techniques (NMR, IR) distinguish 2-(Methoxymethoxy)phenylmethanone from structurally similar analogs?
- ¹H NMR : The methoxymethoxy group (-OCH₂OCH₃) shows two distinct singlets at δ 3.4–3.6 ppm (OCH₃) and δ 5.3–5.5 ppm (OCH₂O). The pyridin-2-yl ketone group exhibits deshielded aromatic protons (δ 7.5–8.5 ppm) .
- IR : A strong carbonyl stretch (~1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. What strategies resolve contradictions between computational and experimental structural data for this compound?
Discrepancies often arise in bond angles or torsional conformations. Resolution involves:
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Degradation Studies :
- Intermediate Trapping : Employ Diels-Alder reactions (e.g., with ethyl vinyl ether) to isolate reactive quinone methide intermediates under photolytic conditions .
Q. What methodologies confirm the compound’s hypothesized antimicrobial activity, and how can false positives be mitigated?
Q. How can reaction mechanisms involving the methoxymethoxy group be elucidated under catalytic conditions?
- Isotopic Labeling : Use ¹⁸O-labeled methoxymethoxy groups to track oxygen transfer in hydrolysis or oxidation reactions .
- Kinetic Profiling : Monitor substituent cleavage rates via in situ Raman spectroscopy under acidic/basic catalysis .
Data Analysis and Validation
Q. What statistical approaches are recommended for reconciling conflicting biological activity data across studies?
Q. How can crystallographic data be cross-validated with spectroscopic results for structural assignments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
